di-ABZI
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABZI-2 involves multiple steps, starting with the preparation of 4-chloro-3-methoxy-5-nitrobenzamide. This intermediate is then subjected to various reactions, including nitration, reduction, and amidation, to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as iron powder .
Industrial Production Methods
Industrial production of ABZI-2 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and efficacy. The compound is often provided as a lyophilized product and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
ABZI-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of benzimidazole, which can be further utilized in different applications .
Scientific Research Applications
ABZI-2 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Plays a role in the activation of the innate immune response.
Industry: Used in the production of other chemical compounds and as a research tool
Mechanism of Action
ABZI-2 exerts its effects by binding to the STING receptor, which is located in the endoplasmic reticulum. This binding activates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. The activation of these pathways enhances the immune response against tumors and viral infections .
Comparison with Similar Compounds
Similar Compounds
2’3’-cGAMP: A cyclic dinucleotide that also activates the STING pathway.
diABZI: A dimeric form of ABZI with enhanced binding affinity to STING
Uniqueness
ABZI-2 is unique in its non-cyclic structure, which allows for systemic efficacy and a different mode of action compared to cyclic dinucleotides. This makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C32H34N12O4 |
---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
1-[2-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]ethyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C32H34N12O4/c1-5-43-25(13-17(3)39-43)29(47)37-31-35-21-15-19(27(33)45)7-9-23(21)41(31)11-12-42-24-10-8-20(28(34)46)16-22(24)36-32(42)38-30(48)26-14-18(4)40-44(26)6-2/h7-10,13-16H,5-6,11-12H2,1-4H3,(H2,33,45)(H2,34,46)(H,35,37,47)(H,36,38,48) |
InChI Key |
FVBLJNCSSJGDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
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